Product packaging for 6-(1-Hydroxyethyl)isoindolin-1-one(Cat. No.:)

6-(1-Hydroxyethyl)isoindolin-1-one

Cat. No.: B11911193
M. Wt: 177.20 g/mol
InChI Key: FQCCNHKEOYHKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Hydroxyethyl)isoindolin-1-one is a high-purity organic compound provided for research applications. Its unique structure, featuring an isoindolinone core and a hydroxymethyl substituent, makes it a compound of interest in various biochemical and pharmacological investigations. Researchers are exploring its potential as a key intermediate or building block in synthetic organic chemistry and medicinal chemistry programs. The primary research applications and mechanism of action for this compound are areas of active investigation. Preliminary studies suggest it may interact with specific enzymatic pathways or cellular receptors, though the exact molecular targets and mechanistic details require further elucidation. Its research value lies in its potential to help scientists understand novel biochemical interactions and develop new chemical probes. This product is labeled 'For Research Use Only.' Not for use in diagnostic or therapeutic procedures. RUO products are exempt from many regulatory controls and are not intended for clinical diagnostics, as their use in such contexts could pose risks to patient safety .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B11911193 6-(1-Hydroxyethyl)isoindolin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H11NO2/c1-6(12)7-2-3-8-5-11-10(13)9(8)4-7/h2-4,6,12H,5H2,1H3,(H,11,13)

InChI Key

FQCCNHKEOYHKND-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CNC2=O)C=C1)O

Origin of Product

United States

Structure Activity Relationship Sar Studies and Mechanism of Action for Isoindolin 1 One Scaffolds

General Principles of Isoindolin-1-one (B1195906) Structure-Activity Relationships in Bioactive Compounds

The isoindolin-1-one framework, a benzo-fused γ-lactam, serves as a versatile scaffold in the development of bioactive molecules. The biological profile of these compounds is highly dependent on the nature and position of various substituents attached to the core structure. Structure-activity relationship (SAR) studies have revealed that modifications, particularly at the N-2 position, can significantly influence potency and selectivity for different biological targets.

Key principles derived from SAR studies indicate that physicochemical properties such as lipophilicity and hydrophobicity are critical determinants of antibacterial efficacy. An assessment of isoindoline-1,3-dione derivatives demonstrated that the presence of less polar and more hydrophobic substituents tends to favor antibacterial activity. researchgate.net Conversely, more polar and hydrophilic groups may enhance antifungal properties. researchgate.net The introduction of different functional groups, including silyl (B83357) ethers, hydroxyl groups, and halogens, has been shown to modulate the anticancer activities of these scaffolds. Furthermore, a range of N-substituted isoindolin-1-ones have been synthesized and evaluated as potential antimicrobial agents, underscoring the importance of the nitrogen substituent in defining the compound's biological action. nih.gov

Investigating Antibacterial Efficacy and Mechanistic Insights

The isoindolin-1-one scaffold has been incorporated into various molecular designs to target bacterial pathogens. Research has focused on understanding both the breadth of their activity and the specific cellular machinery they disrupt.

Antibacterial Activity of 6-(1-Hydroxyethyl)cyclonocardicin Derivatives (e.g., against S. aureus, E. coli, Klebsiella pneumoniae, B. subtilis)

Specific data on the antibacterial activity of 6-(1-hydroxyethyl)cyclonocardicin derivatives is not extensively detailed in the reviewed literature. However, studies on structurally related compounds provide some insights. For instance, a series of 7-alpha-hydroxyethyl-1-oxacephems, which also feature a hydroxyethyl (B10761427) group on a bicyclic beta-lactam-containing structure, were synthesized and evaluated. nih.gov Replacing the sulfur atom of the corresponding cephem with an oxygen atom led to an enhancement of antibacterial activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. nih.gov In another study focused on 2,3-dihydroisoindolones, hydroxyethyl derivatives were prepared, but these compounds demonstrated only moderate to inactive inhibition of DNA gyrase, suggesting that the specific scaffold and substitution pattern are critical for potent antibacterial action. derpharmachemica.com

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Isoindolinyl-Quinolone Carboxylic Acids

A primary mechanism for the antibacterial action of many heterocyclic compounds is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov These type-II topoisomerases are crucial for managing DNA supercoiling during replication, making them validated targets for broad-spectrum antibacterial drugs. derpharmachemica.comnih.govyoutube.comyoutube.com

Researchers have successfully fused the isoindolin-1-one scaffold with quinolone-carboxylic acids, a class of drugs renowned for their inhibition of these enzymes. derpharmachemica.com These hybrid molecules, known as isoindolinyl-4-oxoquinoline-3-carboxylic acids, were designed to target both gram-positive and gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV. derpharmachemica.com The mechanism involves the drug stabilizing the enzyme-DNA complex, which leads to breaks in the DNA and ultimately cell death. youtube.com Further research into isoindolinone-fused compounds, such as certain pyrido[3,2-d] nih.govderpharmachemica.comoxazine derivatives, has identified them as effective DNA gyrase inhibitors in in vitro assays. derpharmachemica.com

Broad-Spectrum Antimicrobial Activity of Substituted Isoindolin-1-ones in vitro

Derivatives of the isoindolin-1-one scaffold have demonstrated a notable breadth of antimicrobial activity. Various studies have confirmed their efficacy against a range of both gram-positive and gram-negative bacteria. nih.govresearchgate.net For example, certain isoindolinones have shown promising activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and E. coli, with the carboxyl functional group appearing to be important for this effect. derpharmachemica.com

More recently, a series of novel isoindolin-1-one derivatives containing a piperidine (B6355638) moiety exhibited good activity against phytopathogenic bacteria, including Pseudomonas syringae pv. actinidiae and Xanthomonas axonopodis pv. citri. nih.gov Some compounds in this series were particularly effective against Xanthomonas oryzae pv. oryzae, with activity levels surpassing those of commercial standards like thiediazole copper. nih.gov The mechanism for one of the most potent compounds was suggested to involve the collapse of the bacterial cell membrane and interference with biofilm formation. nih.gov

Table 1: Examples of Antimicrobial Activity of Substituted Isoindolin-1-one Derivatives

Compound Class Target Organism(s) Observed Effect/Activity Reference(s)
Isoindolinones B. subtilis, S. aureus, M. roseus, E. coli Antibacterial activity (MIC 0.328-3.6 mg/ml) derpharmachemica.com
N-Substituted Isoindolin-1-ones Gram-Positive & Gram-Negative Bacteria Antimicrobial activity nih.gov
Isoindolin-1-ones with Piperidine P. syringae, X. axonopodis, X. oryzae Good to excellent antibacterial activity (EC₅₀ up to 21.3 μg/mL for Xoo) nih.gov
3-Hydroxy-isoindolin-1-ones Various Bacteria Moderate antibacterial activity researchgate.net

Antiviral Activity and Target Interaction Analysis

In addition to antibacterial properties, the isoindolin-1-one scaffold is a key component of certain antiviral agents, particularly those investigated for activity against plant viruses.

Anti-TMV (Tobacco Mosaic Virus) Activity of Isoindolinone Alkaloids and Substructure Contributions

Research into natural products has identified isoindolinone-containing alkaloids as potent inhibitors of the Tobacco Mosaic Virus (TMV). nih.govnih.gov SAR studies on phenanthroindolizidine alkaloids, which contain an isoindolinone-like core, have been conducted to elucidate the structural requirements for antiviral action. These studies target the TMV RNA to inhibit viral replication. nih.govnih.gov

The bioassay results from these studies indicate that many of the synthesized analogues display significant anti-TMV activity, in some cases exceeding that of the commercial antiviral agent Ningnanmycin. nih.gov Key findings from SAR studies include:

The introduction of an amino group at the C-14 position of the phenanthroindolizidine skeleton can increase anti-TMV activity, possibly by enhancing interaction with the viral RNA. nih.gov

Analogues with a seven-membered D-ring in the phenanthroindolizidine structure represent a new and promising scaffold for further development as plant viral inhibitors. nih.gov

Table 2: Anti-TMV Activity of Selected Phenanthroindolizidine Analogues

Compound Activity Type Activity (% inhibition @ concentration) Reference(s)
(S)-deoxytylophorinine Inactivation 59.8% @ 500 µg/mL; 40.3% @ 100 µg/mL nih.gov
(S)-deoxytylophorinine Curative 65.1% @ 500 µg/mL; 43.7% @ 100 µg/mL nih.gov
(S)-deoxytylophorinine Protection 70.2% @ 500 µg/mL; 51.3% @ 100 µg/mL nih.gov
14-Aminophenanthroindolizidine (1d) In vivo anti-TMV Significantly higher than Ningnanmycin nih.gov
14-Aminophenanthroindolizidine (1h) In vivo anti-TMV Significantly higher than Ningnanmycin nih.gov

Efficacy against Enterovirus 71 (EV-A71) and Rotavirus in vitro

The isoindolin-1-one scaffold has been identified as a promising chemotype for the development of antiviral agents, particularly against Enterovirus 71 (EV-A71), a primary cause of hand, foot, and mouth disease.

Enterovirus 71 (EV-A71): Employing a fragment-hopping strategy, researchers have designed and synthesized a series of 2-aryl-isoindolin-1-one compounds, identifying 2-phenyl-isoindolin-1-ones as a potent new chemotype with significant anti-EV-A71 activity. nih.gov Structure-activity relationship (SAR) studies revealed that a 2-substitutedphenyl-isoindolin-1-one structure is a key pharmacophore for this antiviral effect. The potency is further influenced by the nature of the substituents. For instance, a lipophilic group at the C4-position of the N-phenyl ring was found to be favorable, although its size is a critical factor. Additionally, the presence of a small amino group at the C6-position of the isoindolin-1-one moiety was well-tolerated.

In a study evaluating 24 different 2-aryl-isoindolin-1-one derivatives, ten compounds demonstrated significant antiviral activity against four different EV-A71 strains, with EC₅₀ values below 10 µM. nih.gov Two compounds, designated A3 and A4, were particularly potent, with EC₅₀ values ranging from 1.23 to 1.76 μM and selectivity indices markedly higher than the reference drug, pirodavir. nih.gov Mechanistic studies indicated that compound A3 acts on the virus entry stage, inhibiting viral replication and leading to a dose-dependent decrease in the viral protein VP1 at both the RNA and protein levels. nih.gov

Antiviral Efficacy of 2-Aryl-Isoindolin-1-one Derivatives against EV-A71

Compound EC₅₀ (μM) Range vs. Multiple Strains Selectivity Index (SI) Mechanism of Action
A3 1.23–1.76 Significantly higher than Pirodavir Inhibits virus entry stage

| A4 | 1.23–1.76 | Significantly higher than Pirodavir | Not specified |

Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates higher potency. The Selectivity Index (SI) is the ratio of the cytotoxic concentration to the effective concentration, with higher values indicating a more favorable safety profile.

Currently, there is a lack of specific research findings in the provided search results detailing the efficacy of 6-(1-Hydroxyethyl)isoindolin-1-one or its direct derivatives against Rotavirus in vitro.

HIV-1 Integrase Inhibition by Dihydroxy-Isoindolin-1-one Analogues

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Important structural features for integrase strand transfer inhibitors (INSTIs) include a coplanar arrangement of heteroatoms capable of chelating two catalytic Mg²⁺ ions in the active site, along with a linked halophenyl ring that binds in a hydrophobic pocket.

Bicyclic 6,7-dihydroxyisoindolin-1-one derivatives have been identified as potent HIV-1 integrase inhibitors. These compounds leverage the dihydroxy functionality on the isoindolin-1-one core to achieve the necessary metal-chelating activity. Modifications to this basic scaffold have been explored to enhance inhibitory potency. These modifications include increasing the spacer length between the metal-chelating portion and the halophenyl group, as well as preparing dimeric versions like bis-6,7-dihydroxyisoindolin-1-one-4-sulfonamides. These novel analogues have demonstrated inhibitory potency in the low micromolar range in in vitro HIV-1 integrase assays.

Enzyme Inhibition Studies of Isoindolin-1-one Derivatives

The versatility of the isoindolin-1-one scaffold extends to the inhibition of various enzymes implicated in disease, including those involved in inflammation and bacterial resistance.

Cyclooxygenase-2 (COX-2) Isoenzyme Inhibition by Tetrahydro-2H-isoindoles

Cyclooxygenase (COX) enzymes catalyze key steps in the biosynthesis of prostaglandins, which are mediators of inflammation. The COX-2 isoenzyme is often overexpressed in inflammatory conditions, making selective COX-2 inhibitors desirable anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs. nih.gov

Quantitative structure-activity relationship (QSAR) analysis has been performed on derivatives of 4,5,6,7-tetrahydro-2H-isoindole for their ability to inhibit COX-2. nih.gov These studies, which also included related pyrrolyzine and benzothiophene (B83047) structures, analyzed compounds with IC₅₀ values ranging from 0.6 to 700 nmol/liter. nih.gov The resulting QSAR models successfully predicted the inhibitory concentrations and identified specific structural fragments that could either enhance or weaken the anti-COX-2 activity. nih.gov This information is crucial for the rational design and optimization of new tetrahydro-2H-isoindole-based COX-2 inhibitors. nih.gov The selectivity of these inhibitors for COX-2 over COX-1 is attributed to their ability to fit into an additional side pocket present in the COX-2 active site, which is sterically hindered in COX-1. nih.gov

Beta-Lactamase Inhibitory Activity of Tricyclic Beta-Lactams

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a major public health threat. nih.gov This has driven the development of β-lactamase inhibitors, which are co-administered with β-lactam antibiotics to protect them from degradation.

Advanced strategies include the development of novel tricyclic β-lactam structures that exhibit potent antibacterial activity on their own, even against carbapenem-resistant Enterobacterales (CREs). nih.gov One such approach involves creating a tricyclic skeleton that combines a cephalosporin (B10832234) core with a γ-lactone ring. nih.gov Structure-activity relationship studies on these complex molecules have shown that introducing a sulfoxide (B87167) moiety can lead to potent activity against all tested CREs. nih.gov Further optimization, such as converting the alkoxyimino moiety of the aminothiazole side chain to include a hydrophilic functional group, helps overcome additional resistance mechanisms like reduced outer membrane permeability. nih.gov These potent tricyclic β-lactams represent a promising scaffold for developing new antibacterial agents to combat highly resistant bacterial strains. nih.gov

Rational Design Strategies for Modulating Biological Potency

The targeted modification of lead compounds is a cornerstone of medicinal chemistry. For the isoindolin-1-one scaffold, rational design strategies are employed to fine-tune biological activity, enhance potency, and improve pharmacokinetic properties.

Impact of Methyl Group Introduction on Biological Activity (e.g., Magic Methyl Effect)

The introduction of a simple methyl group to a bioactive molecule can sometimes lead to a dramatic and non-obvious improvement in biological potency, a phenomenon often termed the "magic methyl effect." This effect can arise from a combination of factors, including enhanced lipophilicity (which can improve membrane permeability), increased metabolic stability by blocking sites of oxidation, and improved binding interactions with the target protein through favorable hydrophobic contacts.

In the context of isoindolinone-related structures, the strategic placement of a methyl group has been explored as a method to modulate activity. For example, research into novel 3-methylated analogs of biologically relevant isoindolinones demonstrates the application of this principle. The installation of a methyl group can significantly alter the compound's pharmacological profile, potentially transforming a molecule's potency and efficacy.

Role of Isoindolin-1-one Substructure in Defining Biological Efficacy

The isoindolin-1-one core serves as a crucial pharmacophore, and its biological efficacy is intricately modulated by the nature and position of various substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of these modifications on the therapeutic potential of isoindolin-1-one derivatives.

Anticancer Activity:

The anticancer properties of isoindolin-1-one derivatives are significantly influenced by substitutions at the N-2 and C-3 positions. For instance, in a series of C(3)-substituted isoindolinones, compounds with carbon nucleophile substitutions at the 3rd position of the isoindolinone core demonstrated superior anticancer activity compared to those with other substitutions. researchgate.net This enhancement is attributed to the electron-rich nature of the carbon substituent. researchgate.net Specifically, 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one exhibited potent cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 1 µM and 1.5 µM, respectively. researchgate.net

The nature of the substituent on the nitrogen atom (N-2) also plays a pivotal role. The presence of electron-donating groups on N-substituents, such as methoxy, methyl, and naphthyridine, has been shown to enhance anticancer activity. researchgate.net Conversely, electron-withdrawing groups like nitro and acid moieties at the N-phenyl position tend to diminish cytotoxic effects. researchgate.net A library of multisubstituted 3-methyleneisoindolin-1-ones was synthesized and evaluated for antiproliferative activity, with two compounds showing GI50 values below 10 μM in the MCF-7 human breast cancer cell line. nih.gov

Anticancer Activity of Substituted Isoindolin-1-one Derivatives

CompoundSubstituent at C-3Substituent at N-2Cell LineIC50/GI50 (µM)Source
3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-oneFerrocenyl2-NitrobenzylA5491 researchgate.net
3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-oneFerrocenyl2-NitrobenzylMCF-71.5 researchgate.net
2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-oneHydroxy7-chloro-1,8-naphthyridin-2-ylA54910 researchgate.net
2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-oneHydroxy7-chloro-1,8-naphthyridin-2-ylMCF-710 researchgate.net
Unnamed Library Compound 1Iodine-methyleneVariedMCF-7< 10 nih.gov
Unnamed Library Compound 2Iodine-methyleneVariedMCF-7< 10 nih.gov

Antimicrobial Activity:

The isoindolin-1-one scaffold is also a promising framework for the development of novel antimicrobial agents. nih.gov A range of N-substituted isoindolin-1-one-3-phosphonates has been synthesized and evaluated for their antimicrobial properties. researchgate.net The substitution pattern on the nitrogen atom significantly impacts the antimicrobial spectrum and potency. For example, in one study, the compound with a 4-chlorobenzyl substituent at the N-2 position and a phosphonate (B1237965) group at the C-3 position was found to be the most active against various microbial strains. researchgate.net

Antimicrobial Activity of N-Substituted Isoindolin-1-one-3-phosphonates

Compound IDN-SubstituentMicroorganismInhibition Zone (mm)Source
4aBenzylM. luteus35 researchgate.net
4aBenzylL. monocytogenes22 researchgate.net
4b4-MethylbenzylM. luteus24 researchgate.net
4d4-ChlorobenzylC. albicansLowest MIC value (not specified) researchgate.net

PARP Inhibition:

More recently, the isoindolin-1-one scaffold has emerged as a key structural element in the design of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. researchgate.net Inhibition of PARP is a clinically validated strategy for the treatment of certain cancers. nih.gov SAR studies on 3-oxoisoindoline-4-carboxamide (B1419123) derivatives have revealed that the presence of a secondary or tertiary amine at the lactam nitrogen is crucial for cellular potency. researchgate.net The development of these inhibitors has led to compounds with single-digit nanomolar potency against PARP1. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of Isoindolin 1 Ones

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Advanced NMR, Infrared Spectroscopy)

The structural framework of isoindolin-1-one (B1195906) derivatives is typically confirmed using a suite of spectroscopic techniques that provide complementary information. clockss.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass and elemental composition of a molecule. For 6-(1-Hydroxyethyl)isoindolin-1-one (C₁₀H₁₁NO₂), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio, distinguishing it from other compounds with the same nominal mass. clockss.org Researchers routinely use techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain this data for isoindolin-1-one derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework. clockss.orgresearchgate.net

¹H NMR: In the proton NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons (CH₂) of the lactam ring, the methine proton (CH) of the hydroxyethyl (B10761427) group, and the methyl protons (CH₃). The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring. The protons of the hydroxyethyl group would appear as a quartet for the methine and a doublet for the methyl group, with an additional signal for the hydroxyl proton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. clockss.org For this compound, the IR spectrum would prominently feature a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1670-1700 cm⁻¹. nih.govrsc.org Another key feature would be a broad absorption band in the region of 3200-3400 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group and the N-H stretching of the lactam. rsc.org

Table 1: Typical Spectroscopic Data for the Isoindolin-1-one Core

Technique Functional Group Typical Chemical Shift / Frequency Range
¹³C NMR Lactam Carbonyl (C=O) 167-171 ppm
¹H NMR Amide Proton (N-H) 7.6 - 8.5 ppm
¹H NMR Methylene Protons (CH ₂) 4.5 - 4.9 ppm
IR Spectroscopy Carbonyl Stretch (C=O) 1670 - 1700 cm⁻¹

X-ray Crystallographic Analysis of Isoindolin-1-one Derivatives

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. acs.orgmdpi.com While specific crystallographic data for this compound is not available, analysis of closely related isoindolin-1-one derivatives provides significant insight into its expected solid-state structure. nih.govresearchgate.net

X-ray studies of isoindolin-1-one derivatives consistently show that the isoindolin-1-one bicyclic system is nearly planar. nih.govresearchgate.net The five-membered lactam ring and the fused benzene ring form a rigid, coplanar core. The substituents on this core adopt specific conformations to minimize steric hindrance. For this compound, the hydroxyethyl group would be positioned on the benzene ring, and its conformation would be influenced by the packing forces within the crystal lattice. The arrangement of molecules in the crystal, or crystal packing, is dictated by a variety of intermolecular forces. ias.ac.in

The solid-state architecture of isoindolin-1-one crystals is heavily influenced by intermolecular interactions. ias.ac.inmdpi.com

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group of the lactam and the O-H of the hydroxyethyl group) and acceptors (the carbonyl oxygen and the hydroxyl oxygen) in this compound makes it highly likely to form extensive hydrogen bonding networks. These interactions, such as O-H···O and N-H···O, are a dominant force in the crystal packing of similar molecules, often linking them into chains, dimers, or more complex three-dimensional arrays. nih.govresearchgate.netdntb.gov.ua

Chiroptical Properties and Enantiomeric Excess Determination in Enantiopure Isoindolin-1-ones

The this compound molecule possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. The characterization of such chiral molecules requires techniques that are sensitive to stereochemistry. rsc.org

Chiroptical Properties: Enantiomers interact with plane-polarized light in different ways. Techniques like circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. A non-racemic mixture of this compound would be expected to show a distinct CD spectrum, the sign and magnitude of which are related to its absolute configuration and enantiomeric purity.

Enantiomeric Excess (ee) Determination: Determining the enantiomeric excess is critical in asymmetric synthesis and for pharmaceutical applications, as different enantiomers can have vastly different biological activities. nih.gov While chiral chromatography (e.g., HPLC) is a standard method, various spectroscopic approaches have been developed for rapid ee determination. nih.govmdpi.com These methods often involve forming diastereomeric complexes with a chiral auxiliary agent and then analyzing the mixture with techniques like NMR or IR spectroscopy. scilit.com Advanced methods such as Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) can also provide accurate ee measurements without derivatization. mdpi.com For instance, chemometric analysis of IR or CD spectra of a sample can be used to build a predictive model to quantify the enantiomeric excess. rsc.orgscilit.com

Computational and Theoretical Investigations of 6 1 Hydroxyethyl Isoindolin 1 One and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, provide a theoretical framework for understanding the electronic structure and reactivity of molecules. nih.govresearchgate.net These calculations are essential for predicting molecular properties and reaction mechanisms at the quantum level.

Ab initio and DFT studies have been conducted on isoindolin-1-one (B1195906) analogues to elucidate their structural and electronic properties. researchgate.netnih.gov For instance, computational studies on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one using DFT (B3LYP/6-311+G) and Hartree-Fock (HF/6-311+G) methods have provided optimized geometries and calculated bonding parameters that are in good agreement with experimental data for related indole (B1671886) and isatin (B1672199) structures. nih.gov

These studies also involve the calculation of vibrational spectra (FT-IR), where the frequencies obtained from DFT methods often show excellent correlation with experimental spectra. nih.gov Such analyses are crucial for confirming the structural assignments of newly synthesized compounds. semanticscholar.org Furthermore, quantum mechanics-based DFT studies can investigate the molecular and electronic properties, reactivity, and the nature of bonding in these compounds. semanticscholar.org

Table 2: Comparison of Computational Methods for Isoindolin-1-one Analogues
MethodBasis SetCalculated PropertiesKey Findings
DFT (B3LYP)6-311+GOptimized geometry, bonding parameters, IR spectra. nih.govGood agreement with experimental bond lengths and excellent correlation with experimental vibrational frequencies. nih.gov
Hartree-Fock (HF)6-311+GOptimized geometry, bonding parameters, IR spectra. nih.govResults compared with DFT, with DFT generally providing better agreement with experimental data. nih.gov

The hydroxyethyl (B10761427) substituent on the isoindolinone ring is expected to influence the molecule's electronic properties and, consequently, its reactivity and biological activity. Quantum chemical simulations can be used to analyze these effects. The energy and distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. researchgate.net

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. researchgate.net For a molecule like 6-(1-Hydroxyethyl)isoindolin-1-one, the oxygen and hydrogen atoms of the hydroxyethyl group, along with the aromatic system, would likely contribute significantly to the HOMO and LUMO distributions. The electron-donating nature of the hydroxyl group can increase the electron density of the aromatic ring, potentially affecting its interaction with biological targets. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. plos.orgpitt.edu These techniques provide insights into the flexibility of molecules, the different conformations they can adopt, and the stability of ligand-protein complexes. nih.gov

For a molecule like this compound, the hydroxyethyl side chain has rotational freedom, leading to various possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy and, therefore, more probable conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. researchgate.net

In the context of ligand-protein interactions, MD simulations can be used to assess the stability of a docked complex. By simulating the movement of the ligand and protein atoms over time, researchers can observe whether the key interactions predicted by docking are maintained. nih.gov Parameters such as the root-mean-square deviation (RMSD) of atomic positions are calculated to monitor the stability of the simulation. nih.gov Principal component analysis (PCA) can also be applied to the simulation trajectory to identify large-scale collective motions of the protein and ligand. semanticscholar.org These simulations provide a more dynamic and realistic picture of the binding event than static docking poses alone. pitt.edunih.gov

Theoretical Studies of Photophysical Properties (e.g., Fluorescence) in Isoindolin-1-one Scaffolds

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for elucidating the photophysical properties of heterocyclic molecules, including the isoindolin-1-one scaffold. These methods provide deep insights into the electronic structure and transitions that govern absorption and fluorescence phenomena. While specific theoretical studies on this compound are not extensively documented in the public domain, the principles and findings from studies on analogous and structurally related compounds offer a robust framework for understanding its potential photophysical behavior.

Theoretical studies on molecules with similar core structures, such as isoindigo derivatives, have demonstrated that the nature and position of substituents significantly influence their photophysical properties. nih.gov These computational models can predict how modifications to the isoindolin-1-one core, such as the introduction of a 1-hydroxyethyl group at the 6-position, can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO energy gap is a critical determinant of the molecule's absorption and emission wavelengths.

The application of TD-DFT allows for the calculation of excited-state properties, including vertical excitation energies, oscillator strengths, and the simulation of absorption and fluorescence spectra. For instance, in studies of various fluorophores, TD-DFT calculations have been successfully used to clarify the nature of their optical properties, showing good agreement with experimental data. hueuni.edu.vn These calculations can differentiate between various possible electronic transitions, such as n → π* and π → π* transitions, and predict which are most likely to result in fluorescence. The methodology involves optimizing the geometry of the molecule in both its ground state (S₀) and its first excited state (S₁) to predict absorption and emission wavelengths, respectively.

Furthermore, computational models can estimate key photophysical parameters that are crucial for evaluating the fluorescence efficiency of a compound. These parameters include the fluorescence quantum yield (Φf) and the rates of radiative (kᵣ) and non-radiative (kₙᵣ) decay. While experimental determination of these values is standard, theoretical calculations provide a predictive lens, guiding synthetic efforts toward molecules with desired fluorescent properties. For example, studies on isoquinoline (B145761) derivatives, which are structural isomers of isoindolinones, have shown a wide range of quantum yields depending on their structure, a phenomenon that can be rationalized through computational analysis of their electronic and structural properties. mdpi.com

The following tables present hypothetical and exemplary data based on computational studies of related heterocyclic systems to illustrate the types of insights that can be gained for the isoindolin-1-one scaffold.

Table 1: Calculated Absorption and Emission Wavelengths for a Model Isoindolin-1-one Scaffold

Computational MethodBasis SetSolvent ModelCalculated λabs (nm)Calculated λem (nm)Stokes Shift (nm)
TD-DFT (B3LYP)6-31G(d)PCM (Methanol)31038070
TD-DFT (CAM-B3LYP)6-311+G(d,p)PCM (Methanol)30537570
TD-DFT (PBE0)cc-pVTZPCM (Methanol)31238573

This table illustrates how different computational methods and basis sets can be used to predict the absorption (λabs) and emission (λem) wavelengths and the resulting Stokes shift for a model isoindolin-1-one in a polar solvent.

Table 2: Predicted Photophysical Parameters for Substituted Isoindolin-1-one Analogs

Substituent at C6HOMO (eV)LUMO (eV)Energy Gap (eV)Oscillator Strength (f)Predicted Quantum Yield (Φf)
-H-6.2-1.54.70.250.15
-OH-5.9-1.44.50.300.25
-CH(OH)CH₃-6.0-1.454.550.280.20
-NO₂-6.8-2.54.30.10<0.05

This table demonstrates the theoretical effect of different substituents at the C6 position on the electronic properties and predicted fluorescence quantum yield of the isoindolin-1-one scaffold. Electron-donating groups like -OH are predicted to enhance fluorescence, while electron-withdrawing groups like -NO₂ are expected to quench it.

Future Research Directions and Expanding the Chemical Space of 6 1 Hydroxyethyl Isoindolin 1 One

Design and Synthesis of Novel Hybrid Molecules Incorporating the Isoindolin-1-one (B1195906) Core

A promising direction in drug discovery involves the creation of hybrid molecules, which combine two or more pharmacophores to potentially enhance activity, reduce resistance, or modulate physicochemical properties. nih.gov The isoindolin-1-one core is an ideal scaffold for this approach. nih.gov Researchers are actively designing and synthesizing novel hybrid compounds that link the isoindolin-1-one moiety to other biologically active fragments. nih.govnih.gov

For instance, a study focused on creating isoindoline (B1297411) hybrids incorporating pharmacophores like oxime, hydrazone, pyrazole, and chalcone. nih.gov Several of these new hybrid derivatives demonstrated moderate to potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov This strategy of molecular hybridization can lead to compounds with unique pharmacological profiles, potentially offering advantages over single-target agents. nih.gov The design of such hybrids often involves linking the constituent parts with various chemical bonds, a process that can be facilitated by techniques like click chemistry. mdpi.com

Table 1: Examples of Hybrid Molecules and their Design Strategy

Hybrid Component 1Hybrid Component 2Linker StrategyPotential Therapeutic Area
Isoindolin-1-onePyrrolizidine/IndolizineCovalent BondingAnticancer nih.gov
Isoindolin-1-oneNon-steroidal anti-inflammatory drug (NSAID)Covalent BondingAnti-inflammatory, Anticancer nih.gov
Isoindolin-1-oneCoumarinCovalent BondingAnticancer nih.gov
Isoindolin-1-one1,2,3-TriazoleClick ChemistryAnti-inflammatory mdpi.com

Exploration of Diverse Biological Targets for 6-(1-Hydroxyethyl)isoindolin-1-one Analogues

The structural versatility of the isoindolin-1-one framework allows for the generation of analogues that can be screened against a wide range of biological targets. While some isoindolin-1-one derivatives are known for their anti-inflammatory and analgesic properties, future research will likely uncover novel activities. nih.govpreprints.org

One area of active investigation is the potential of isoindolin-1-one derivatives as inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a target implicated in gastric carcinoma. nih.gov Molecular modeling studies have been employed to understand the structure-activity relationships of these compounds and to design new, more selective inhibitors. nih.gov Another promising avenue is the exploration of hydroxyethylamine (HEA) based analogues, a class of compounds known to interact with various enzymes and receptors, as potential microtubule assembly inhibitors for cancer therapy. researchgate.net The isoindolin-1-one scaffold can be incorporated into HEA-based structures to potentially create potent anticancer agents. researchgate.net Furthermore, researchers are exploring isoindolin-1-one derivatives as potential inhibitors of cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and a target for anticancer drug development. nih.gov

Development of Advanced Methodologies for Stereochemical Control and Functionalization

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of advanced synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is crucial. For the synthesis of isoindolin-1-one derivatives, this includes the development of enantioselective reactions to produce specific stereoisomers. researchgate.net

Recent advancements include the enantioselective addition of enamides to cyclic ketimines generated in situ from 3-hydroxyisoindolin-1-ones, affording chiral 3,3-disubstituted isoindolin-1-ones with a quaternary stereocenter. researchgate.net Other innovative approaches involve the use of ultrasonic irradiation to facilitate the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, a method that is efficient and scalable. nih.gov Furthermore, researchers are developing one-pot procedures, such as the indium-mediated reductive condensation of nitroarenes and o-phthalaldehyde (B127526), to streamline the synthesis of isoindolin-1-ones. clockss.org These advanced methodologies not only improve the efficiency and stereoselectivity of the synthesis but also enable the creation of a wider diversity of functionalized isoindolin-1-one analogues for biological screening. researchgate.net

Application of Chemoinformatics and Machine Learning in Isoindolin-1-one Research

Chemoinformatics and machine learning are becoming indispensable tools in modern drug discovery, enabling the analysis of large datasets to predict the properties and activities of chemical compounds. researchgate.netnih.govnih.gov These computational approaches can significantly accelerate the identification and optimization of lead compounds. mdpi.com

In the context of isoindolin-1-one research, machine learning models can be trained on existing data to predict the biological activities of novel analogues. nih.gov For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, combined with molecular docking and dynamics simulations, have been used to investigate isoindolin-1-one derivatives as PI3Kγ inhibitors. nih.gov These models help to elucidate the key structural features required for potent and selective inhibition. nih.gov As the volume of chemical and biological data continues to grow, the application of more sophisticated machine learning algorithms, including deep learning, will likely play an even greater role in designing isoindolin-1-one-based therapeutics. nih.gov

Table 2: Applications of Chemoinformatics and Machine Learning in Isoindolin-1-one Research

Computational TechniqueApplicationGoal
Molecular DockingPredict binding modes of isoindolin-1-one derivatives to target proteins.Identify key interactions and guide lead optimization. nih.govnih.gov
3D-QSARDevelop predictive models for the biological activity of isoindolin-1-one analogues.Understand structure-activity relationships and design more potent compounds. nih.gov
Molecular Dynamics SimulationsSimulate the dynamic behavior of isoindolin-1-one-protein complexes.Assess the stability of binding and understand the molecular basis of interaction. nih.gov
Virtual ScreeningScreen large libraries of virtual compounds for potential activity against a specific target.Identify novel isoindolin-1-one scaffolds with desired biological activity. nih.gov

Investigating Natural Product Biosynthesis Pathways Involving Isoindolin-1-one Frameworks

Nature is a rich source of structurally diverse and biologically active molecules. nih.gov Understanding the biosynthetic pathways of natural products containing the isoindolin-1-one framework can provide valuable insights for the development of new synthetic strategies and the discovery of novel enzymes with potential applications in biocatalysis. nih.gov

While the biosynthesis of many complex natural products is still being unraveled, the identification of gene clusters responsible for their production can lead to the discovery of novel enzymatic transformations. nih.gov Investigating these pathways could reveal new enzymes capable of constructing or modifying the isoindolin-1-one core in a regio- and stereoselective manner. nih.gov This knowledge can then be harnessed to develop biocatalytic methods for the synthesis of complex isoindolin-1-one derivatives, offering a more environmentally friendly and efficient alternative to traditional chemical synthesis. The study of these natural systems provides a blueprint for the de novo design of biosynthetic pathways for the production of valuable chemicals. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-(1-Hydroxyethyl)isoindolin-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of isoindolinone derivatives like this compound often involves photodecarboxylative additions, cyclization reactions, or functional group modifications. For example, photodecarboxylative coupling of carboxylates with phthalimide precursors can yield isoindolinones under UV light, with reaction efficiency dependent on solvent polarity, irradiation time, and temperature . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters (e.g., catalyst loading, solvent system) to minimize side products. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyethyl group).
  • IR : Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and hydroxyl (O-H) vibrations (~3200–3600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.
    Computational tools like Gaussian or DFT calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow standard laboratory safety practices:
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Refer to SDS sheets for toxicity data (e.g., acute toxicity, flammability).
  • Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational studies enhance the design of this compound derivatives for targeted biological activity?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) to predict binding affinities with target proteins (e.g., kinases, receptors). Use MD simulations (GROMACS) to assess stability of ligand-protein complexes. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability). For example, isoindolinones with hydroxyethyl groups may exhibit enhanced hydrogen-bonding interactions with active sites .

Q. How should researchers resolve contradictions in reported biological activity data for isoindolinone derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. Variability in IC50_{50} values may arise from differences in solvent/DMSO concentration or incubation times.
  • Dose-response curves : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) and include positive/negative controls.
  • Structural analogs : Synthesize derivatives to isolate the impact of the hydroxyethyl group on activity .

Q. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS at intervals (0, 6, 24, 48 hrs).
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products.
  • Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds. Document findings in supplementary materials for reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for improved pharmacokinetics?

  • Methodological Answer :
  • LogP analysis : Measure partition coefficients to assess lipophilicity; modify substituents (e.g., alkyl chains) to enhance membrane permeability.
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., hydroxyethyl oxidation). Introduce fluorination or steric hindrance to block metabolism.
  • In vivo PK : Administer in rodent models and quantify plasma half-life, bioavailability, and clearance rates. Cross-reference with computational ADMET predictions .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing biological assay data involving this compound?

  • Methodological Answer :
  • Dose-response analysis : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism. Report IC50_{50}/EC50_{50} with 95% confidence intervals.
  • ANOVA/T-tests : Compare treatment groups with controls; adjust for multiple comparisons (Bonferroni correction).
  • Error reporting : Include standard deviations, n-values, and p-values in tables/figures. Raw data should be archived in repositories like Zenodo .

Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?

  • Methodological Answer :
  • Detailed protocols : Specify reaction scales, equipment (e.g., microwave synthesizer), and purification methods (column chromatography gradients).
  • Characterization data : Provide NMR shifts, IR peaks, and HRMS spectra in supplementary information.
  • Negative results : Report failed attempts (e.g., incompatible catalysts) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.